molecular formula C7H10N2O B2852947 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol CAS No. 1785629-71-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol

Cat. No.: B2852947
CAS No.: 1785629-71-1
M. Wt: 138.17
InChI Key: HPDXVTVGQHLMKG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound with a molecular formula of C7H10N2O. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a hydroxyl group at the 7th position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of a suitable catalyst, followed by reduction and cyclization steps. The reaction conditions often include refluxing in ethanol or other solvents, with the use of acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the imidazo[1,2-a]pyridine core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Contains a pyrazine ring, differing in nitrogen placement.

    5,6,7,8-Tetrahydroimidazo[1,2-a]thiazole: Features a thiazole ring, introducing sulfur into the structure.

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol is unique due to its specific hydroxyl group placement and the imidazo[1,2-a]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h2,4,6,10H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDXVTVGQHLMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785629-71-1
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ol
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